molecular formula C10H11N3 B6265676 4-(5-methyl-1H-imidazol-2-yl)aniline CAS No. 1249044-10-7

4-(5-methyl-1H-imidazol-2-yl)aniline

Cat. No.: B6265676
CAS No.: 1249044-10-7
M. Wt: 173.2
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Description

4-(5-Methyl-1H-imidazol-2-yl)aniline is a heterocyclic compound featuring an aniline group linked to a 5-methyl-substituted imidazole ring at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. Spectral characterization (e.g., NMR, UV-Vis) confirms its planar aromatic system and intramolecular hydrogen bonding between the imidazole NH and aniline groups .

Properties

CAS No.

1249044-10-7

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

80

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of 4-(5-methyl-1H-imidazol-2-yl)aniline may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-imidazol-2-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted aniline derivatives .

Scientific Research Applications

4-(5-methyl-1H-imidazol-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-(4-Methyl-1H-imidazol-2-yl)aniline (CAS 209251-84-3):

    • The methyl group is at the 4-position of the imidazole, altering electron distribution.
    • Molecular weight: 173.22 g/mol (vs. 173.22 g/mol for the target compound).
    • NMR shifts differ due to methyl position; for example, imidazole protons show distinct coupling patterns .
    • Applications: Used in kinase inhibitor development due to altered steric hindrance .
  • 2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline (CAS 29528-26-5): Dual methyl groups at 4- and 5-positions increase steric bulk and electron-donating effects. Molecular weight: 187.24 g/mol. Reduced solubility in polar solvents compared to monosubstituted analogs .

Core Heterocycle Modifications

  • Molecular weight: 223.27 g/mol. Bioactivity: Increased binding affinity to enzymes like telomerase compared to imidazole derivatives .
  • 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride (CAS 61033-71-4):

    • Partially saturated imidazole ring reduces aromaticity, increasing flexibility.
    • Molecular weight: 197.66 g/mol (including HCl).
    • Applications: Intermediate in synthesizing adrenergic receptor ligands .

Functional Group Variations

  • 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline :

    • Trifluoromethyl group at the 5-position introduces strong electron-withdrawing effects.
    • Molecular weight: 241.22 g/mol.
    • Bioactivity: Key intermediate in nilotinib (anticancer agent), with enhanced metabolic stability due to CF₃ group .
  • 4-(5,7-Dichloro-1H-benzimidazol-2-yl)aniline :

    • Dichloro substitutions increase electrophilicity, favoring interactions with nucleophilic enzyme residues.
    • Molecular weight: 278.14 g/mol.
    • Applications: Used in antiviral drug discovery targeting HCV protease .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Heterocycle LogP*
4-(5-Methyl-1H-imidazol-2-yl)aniline C₁₀H₁₁N₃ 173.22 5-Me-imidazole Imidazole 1.8
2-(4-Methyl-1H-imidazol-2-yl)aniline C₁₀H₁₁N₃ 173.22 4-Me-imidazole Imidazole 1.7
4-(5,7-Dichloro-1H-benzimidazol-2-yl)aniline C₁₃H₉Cl₂N₃ 278.14 5,7-Cl-benzimidazole Benzimidazole 3.2
5-Trifluoromethyl-3-(4-Me-1H-imidazol-1-yl)aniline C₁₁H₁₁F₃N₄ 241.22 3-CF₃, 4-Me-imidazole Imidazole 2.5

*LogP values estimated via computational methods.

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